molecular formula C18H21NO3S B11430015 butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11430015
M. Wt: 331.4 g/mol
InChI Key: FLJXFYGZLNWJDM-UHFFFAOYSA-N
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Description

Butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a butyl ester group, a thiophene ring, and a tetrahydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Esterification: The carboxylic acid group on the indole ring can be esterified with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-methyl-4-oxo-6-(phenyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Butyl 3-methyl-4-oxo-6-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Butyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

butyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C18H21NO3S/c1-3-4-7-22-18(21)17-11(2)16-13(19-17)9-12(10-14(16)20)15-6-5-8-23-15/h5-6,8,12,19H,3-4,7,9-10H2,1-2H3

InChI Key

FLJXFYGZLNWJDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C

Origin of Product

United States

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